MAX-40279 Potency Against FLT3-ITD and Wild-Type FLT3 Compared to Quizartinib and Gilteritinib
MAX-40279 exhibits sub-nanomolar inhibitory potency against both wild-type FLT3 and the FLT3-ITD mutant, with IC50 values that are comparable to or surpass those of clinically approved FLT3 inhibitors. Against FLT3-ITD, MAX-40279 shows an IC50 of 0.34 nM [1], whereas quizartinib demonstrates an IC50 of 1.1 nM and gilteritinib exhibits an IC50 of 0.29 nM . Against wild-type FLT3, MAX-40279 achieves an IC50 of 0.28 nM [1], compared to quizartinib's 4.2 nM . This indicates that MAX-40279 is approximately 15-fold more potent than quizartinib on wild-type FLT3 and maintains similar potency to gilteritinib on FLT3-ITD.
| Evidence Dimension | IC50 for FLT3 wild-type and FLT3-ITD mutant |
|---|---|
| Target Compound Data | MAX-40279: 0.28 nM (WT FLT3), 0.34 nM (FLT3-ITD) |
| Comparator Or Baseline | Quizartinib: 4.2 nM (WT FLT3), 1.1 nM (FLT3-ITD); Gilteritinib: 0.29 nM (FLT3-ITD) |
| Quantified Difference | MAX-40279 is 15-fold more potent than quizartinib against WT FLT3; comparable to gilteritinib against FLT3-ITD. |
| Conditions | In vitro kinase inhibition assay using recombinant FLT3 proteins (source for MAX-40279: CN106366093A patent; quizartinib: published literature). |
Why This Matters
For FLT3-mutant AML models, maintaining high potency against wild-type FLT3 may be relevant in heterogeneous tumor populations, while potent FLT3-ITD inhibition ensures target engagement.
- [1] GuidetoPharmacology. nefextinib (MAX-40279) ligand activity charts: IC50 values for FLT3 wild-type and FLT3-ITD. View Source
